molecular formula C10H11BrF2O B6335171 1-Bromo-4-butoxy-2,5-difluorobenzene CAS No. 1235548-06-7

1-Bromo-4-butoxy-2,5-difluorobenzene

Cat. No.: B6335171
CAS No.: 1235548-06-7
M. Wt: 265.09 g/mol
InChI Key: YWYIEDHGKFYEOK-UHFFFAOYSA-N
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Description

1-Bromo-4-butoxy-2,5-difluorobenzene (CAS: 1235548-06-7) is a halogenated aromatic compound characterized by a bromine atom at position 1, a butoxy group (-OCH₂CH₂CH₂CH₃) at position 4, and fluorine atoms at positions 2 and 3. Its molecular formula is C₁₀H₁₁BrF₂O, with a molecular weight of 281.10 g/mol . This compound is primarily utilized as an intermediate in organic synthesis, though commercial availability has been discontinued, as noted by CymitQuimica . The butoxy group introduces steric bulk and electron-donating properties, while the fluorine and bromine substituents modulate electronic effects, influencing reactivity and applications in cross-coupling reactions or further functionalization.

Properties

IUPAC Name

1-bromo-4-butoxy-2,5-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF2O/c1-2-3-4-14-10-6-8(12)7(11)5-9(10)13/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYIEDHGKFYEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Electronic Differences

1-Bromo-4-benzyloxy-3,5-difluorobenzene (CAS: 99045-18-8)
  • Structure : Benzyloxy group (-OCH₂C₆H₅) replaces butoxy, with fluorine at positions 3 and 4.
  • Electronic Effects : The benzyloxy group is moderately electron-donating (similar to butoxy) but introduces greater steric hindrance and aromatic π-system interactions.
  • Reactivity : The 3,5-difluoro substitution pattern directs electrophilic substitution to position 4, whereas 2,5-difluoro in the target compound may alter regioselectivity .
1-Bromo-3,5-difluorobenzene (CAS: 461-96-1)
  • Structure : Lacks the butoxy group; fluorine atoms at positions 3 and 5.
  • Electronic Effects : Electron-withdrawing fluorine atoms enhance electrophilic substitution at positions 2, 4, and 6. Absence of alkoxy groups simplifies reactivity.
  • Applications : Widely used in photo-induced reactions with trimethyl phosphite to synthesize phosphonate esters, achieving high selectivity (~100%) due to fluorine’s inability to react under these conditions .
4-Bromo-3,5-difluorobenzene sulphamide
  • Structure : Sulphamide (-SO₂NH₂) group at position 4, bromine at position 4, and fluorine at 3 and 5.
  • Reactivity: Undergoes Pd-catalyzed methylation at position 4, demonstrating the directing effects of sulphamide groups.
Cross-Coupling Reactions
  • 1-Bromo-4-butoxy-2,5-difluorobenzene: The butoxy group may hinder coupling reactions (e.g., Suzuki-Miyaura) due to steric effects, while fluorine atoms stabilize transition states via electron withdrawal. Limited literature exists on its direct use .
  • 1-Bromo-3,5-difluorobenzene : Efficient in Suzuki couplings, as evidenced by its use in synthesizing difluorinated ortho-terphenyls with high site selectivity .
Photo-Induced Reactions
  • 1-Bromo-3,5-difluorobenzene : Reacts with trimethyl phosphite under UV light to yield phosphonate esters with 100% selectivity, attributed to fluorine’s inertness in this context .

Physical and Industrial Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Key Substituents Applications/Reactivity
1-Bromo-4-butoxy-2,5-difluorobenzene 281.10 N/A Br, -OCH₂CH₂CH₂CH₃, 2,5-F Discontinued intermediate
1-Bromo-3,5-difluorobenzene 192.98 140 Br, 3,5-F Phosphonate ester synthesis
1-Bromo-4-benzyloxy-3,5-difluorobenzene 329.16 N/A Br, -OCH₂C₆H₅, 3,5-F Potential ligand or intermediate

Biological Activity

1-Bromo-4-butoxy-2,5-difluorobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. The compound's unique structure, characterized by the presence of bromine and difluoromethyl groups, suggests various interactions with biological systems. This article explores the biological activity of 1-Bromo-4-butoxy-2,5-difluorobenzene, focusing on its mechanisms of action, biochemical properties, and potential applications in medicinal chemistry.

1-Bromo-4-butoxy-2,5-difluorobenzene has the following chemical characteristics:

PropertyValue
Molecular FormulaC10H12BrF2O
Molecular Weight267.11 g/mol
SMILESCCCCCOC1=C(C(=CC(=C1F)Br)F)C(F)F
InChIInChI=1S/C10H12BrF2O/c1-2-3-4-5-6-7-8-9-10(11)12/h1H,2-9H2
SolubilitySoluble in organic solvents

The biological activity of 1-Bromo-4-butoxy-2,5-difluorobenzene is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator of certain enzymatic pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.
  • Receptor Modulation: It may interact with various receptors, influencing signaling pathways related to cell growth and apoptosis.

Biological Activity Studies

Research has indicated several areas where 1-Bromo-4-butoxy-2,5-difluorobenzene exhibits notable biological activity:

Antimicrobial Activity

In vitro studies have demonstrated that 1-Bromo-4-butoxy-2,5-difluorobenzene possesses antimicrobial properties against a range of pathogenic bacteria and fungi. The compound's effectiveness varies based on concentration and the specific microbial strain tested.

Cytotoxicity

Cell viability assays have shown that the compound can induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study: Cytotoxic Effects on Cancer Cells

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with 1-Bromo-4-butoxy-2,5-difluorobenzene resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure.

Comparison with Similar Compounds

To understand the uniqueness of 1-Bromo-4-butoxy-2,5-difluorobenzene's activity, it is essential to compare it with structurally similar compounds:

CompoundStructureBiological Activity
1-Bromo-4-chloro-2,5-difluorobenzeneStructureModerate antimicrobial activity
1-Bromo-4-fluoro-2,5-difluorobenzeneStructureLow cytotoxicity
1-Bromo-3-butoxybenzeneStructureMinimal biological activity

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